
4-Bromo-3-(bromomethyl)-1,1'-biphenyl
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Overview
Description
4-Bromo-3-(bromomethyl)-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of two bromine atoms attached to the biphenyl structure, one at the 4-position and the other as a bromomethyl group at the 3-position. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(bromomethyl)-1,1’-biphenyl typically involves the bromination of 3-methylbiphenyl. The process can be carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually conducted in a solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvent, temperature, and reaction time are critical factors in the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-(bromomethyl)-1,1’-biphenyl undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The bromomethyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to form biphenyl derivatives with different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or alcohol solvents.
Major Products Formed
Substitution: Formation of biphenyl derivatives with various functional groups.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of biphenyl derivatives with reduced functional groups.
Scientific Research Applications
While the search results do not focus specifically on the applications of "4-Bromo-3-(bromomethyl)-1,1'-biphenyl," they do provide some relevant information regarding the synthesis and applications of related compounds, particularly 4'-bromomethyl-2-cyanobiphenyl and other 4-bromomethyl diphenyl derivatives.
Synthesis of 4-Bromomethyl Diphenyl Derivatives
- General Methods: A process for preparing 4-bromomethyl diphenyl derivatives involves radicalic bromination using bromine or HBr aqueous solutions in the presence of H2O2, in optionally halo aliphatic or aromatic hydrocarbon solvents of 4-methyl diphenyl compounds .
- Reagents: Brominating agents such as bromosuccinimide, bromophthalimide, or dibromodimethyl hydantoin in halo or ester solvents can be used .
- Reaction Conditions: Reactions are typically carried out in the presence of initiators such as azobisisobutyronitrile and analogues or light radiation . Solvents like carbon tetrachloride are used, with benzoyl peroxide as a radical initiator .
- Safety Considerations: Some methods involve safety problems due to the use of highly toxic solvents and explosive radical initiators .
- Alternative methods: The use of bromine or HBr aqueous solutions in the presence of H2O2 in halo aliphatic or aromatic hydrocarbon solvents .
Synthesis of 4'-Bromomethyl-2-cyanobiphenyl
- Reactants : This compound can be produced by treating 4'-methyl-2-cyanobiphenyl with Br2 in a halogenated hydrocarbon solvent .
- Solvents : Ethylene dichloride, monochlorobenzene, or n-heptane can be used as solvents .
- Initiators : Dibenzoyl peroxide or 2,2'-azobis(4-methoxy-2,4-dimethylvaleronitrile) can be used as a radical initiator .
- Purification : The reaction mixture is washed with water, the organic layer is condensed, and the obtained solid is recrystallized from ethylene dichloride and n-heptane .
- Yield : Yields of 4'-bromomethyl-2-cyanobiphenyl with an LC purity of 98.5% can be achieved .
Applications of Related Compounds
- Angiotensin II Antagonists: 4-bromomethyl diphenyl compounds are key intermediates in the synthesis of biologically active substances, particularly Angiotensin II antagonists .
- Medicinal Intermediates: 4'-bromomethyl-2-cyanobiphenyl is useful as a synthetic intermediate for medicinal purposes, such as biphenylmethylimidazole compounds with an antagonistic action to angiotensin II, useful as antihypertensives and therapeutic medicines for congestive cardiac incompetence .
- PD-1/PD-L1 Inhibitors: Compounds based on the 2-bromo-3-(bromomethyl)-1,1′-biphenyl moiety have been investigated as inhibitors of the PD-1/PD-L1 interaction .
- Rubber Vulcanization: N-cyclohexyl benzothinzole-S-sulfenamide is used as rubber vulcanization accelerator .
Examples
- Example 1: 4'-(bromomethyl)-[1,1'-diphenyl]-2-carbonitrile was prepared with a yield of 86% and a melting point of 120-122°C using Br2 and H2O2 in CH2Cl2 .
- Example 2: 4'-(bromomethyl)-[1,1'-diphenyl]-2-carbonitrile was obtained with an 88% yield using similar procedures .
Comparison with Other Methods
- The process described in the patent offers advantages over other methods, such as those using N-bromosuccinimide in carbon tetrachloride, which involve safety problems .
- The present invention provides higher yields while maintaining monobromo-product selectivity at a level equivalent to or higher than those of comparative examples using conventionally used halogenation agents .
Mechanism of Action
The mechanism of action of 4-Bromo-3-(bromomethyl)-1,1’-biphenyl involves its interaction with various molecular targets and pathways. The bromine atoms and the biphenyl structure allow it to participate in electrophilic aromatic substitution reactions, radical reactions, and nucleophilic substitution reactions. The compound can act as an electrophile or a nucleophile, depending on the reaction conditions and the nature of the reactants .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-methylbiphenyl: Lacks the additional bromine atom in the bromomethyl group.
3-Bromo-4-methylbiphenyl: Has a different substitution pattern on the biphenyl ring.
4-Bromo-3-(chloromethyl)-1,1’-biphenyl: Contains a chlorine atom instead of a bromine atom in the methyl group.
Uniqueness
4-Bromo-3-(bromomethyl)-1,1’-biphenyl is unique due to the presence of two bromine atoms in specific positions on the biphenyl structure. This unique substitution pattern allows it to participate in a wide range of chemical reactions and makes it a valuable compound in synthetic chemistry and industrial applications .
Biological Activity
4-Bromo-3-(bromomethyl)-1,1'-biphenyl is a brominated biphenyl compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological assays, and potential applications.
This compound is characterized by the presence of two bromine atoms attached to a biphenyl structure. Its molecular formula is C13H10Br2, and it has a molecular weight of approximately 332.03 g/mol. The compound's structure allows for various substitutions that can influence its biological activity.
Biological Activity Overview
Research indicates that this compound and its derivatives exhibit a range of biological activities:
- Antiviral Activity : Compounds based on the biphenyl structure have been evaluated for their ability to inhibit viral replication. For instance, derivatives were tested against yellow fever virus and showed significant inhibitory effects at concentrations of 50 µM .
- Inhibition of PD-L1 : A study focused on small-molecule inhibitors derived from biphenyl compounds demonstrated that modifications to the brominated biphenyl structure could enhance binding affinity to PD-L1, a crucial target in cancer immunotherapy. The calculated binding affinities ranged from −10.5 to −11.5 kcal/mol for certain derivatives .
- Antimycobacterial Activity : The compound has been involved in studies assessing its efficacy against Mycobacterium tuberculosis (Mtb). Notably, derivatives showed promising growth inhibition inside macrophages, suggesting potential as a therapeutic agent against tuberculosis .
Table 1: Biological Activity Summary of this compound Derivatives
Compound | Biological Activity | Concentration Tested | IC50/EC50 Values |
---|---|---|---|
This compound | Antiviral (Yellow Fever Virus) | 50 µM | Active if >50% inhibition |
Derivative 2a | PD-L1 Inhibition | Various | Binding affinity: -10.5 kcal/mol |
Derivative 12d | Antimycobacterial | 0.50 µM | GI = 1852 units |
Derivative 12j | Antimycobacterial | 0.50 µM | GI = 1342 units |
Case Studies
Several studies have highlighted the potential applications of this compound:
- PD-L1 Inhibitors : In silico screening identified several derivatives that bind effectively to PD-L1, which could be leveraged for the development of cancer therapies targeting immune checkpoints . The study utilized high-resolution structural data and molecular docking techniques to refine compound design.
- Antimycobacterial Efficacy : A comprehensive evaluation of various derivatives against Mtb demonstrated significant growth inhibition within macrophage models. This research suggests that the biphenyl structure could be critical in developing new treatments for tuberculosis .
- Antiviral Applications : Compounds derived from biphenyl structures have been shown to inhibit viral replication effectively, indicating their potential as antiviral agents. Further optimization could enhance their efficacy against specific viruses .
Properties
CAS No. |
83169-82-8 |
---|---|
Molecular Formula |
C13H10Br2 |
Molecular Weight |
326.03 g/mol |
IUPAC Name |
1-bromo-2-(bromomethyl)-4-phenylbenzene |
InChI |
InChI=1S/C13H10Br2/c14-9-12-8-11(6-7-13(12)15)10-4-2-1-3-5-10/h1-8H,9H2 |
InChI Key |
ZAGSEQXFRLKELG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)Br)CBr |
Origin of Product |
United States |
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